6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester
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Overview
Description
6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester is a heterocyclic compound with significant potential in various fields of scientific research. This compound is known for its unique structure, which includes a pyrido[3,2-b]azepine core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl 2-aminonicotinate with suitable aldehydes or ketones, followed by cyclization and oxidation steps . The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale synthesis might employ continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potentially different properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction might produce alcohols or amines .
Scientific Research Applications
6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[3,2-b]azepine derivatives and related heterocyclic compounds, such as:
- 1-Azakenpaullone
- Kenpaullone derivatives
Uniqueness
What sets 6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 9-hydroxy-6-oxo-5,7-dihydropyrido[3,2-b]azepine-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-2-18-12(17)7-6-9(15)14-8-4-3-5-13-10(8)11(7)16/h3-5,16H,2,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKNXEINJYMUOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=N2)NC(=O)C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722538 |
Source
|
Record name | Ethyl 9-hydroxy-6-oxo-6,7-dihydro-5H-pyrido[3,2-b]azepine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676596-62-6 |
Source
|
Record name | Ethyl 6,7-dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676596-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 9-hydroxy-6-oxo-6,7-dihydro-5H-pyrido[3,2-b]azepine-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00722538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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